4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
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Overview
Description
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is an organic compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring through a methoxy group. It is primarily used in research settings and has various applications in chemistry and biology.
Scientific Research Applications
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid has several applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid are currently unknown. The compound belongs to the class of 1,2,4-oxadiazoles, which have been reported to exhibit various biological activities . .
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Given the diverse biological activities reported for oxadiazole derivatives, it is likely that this compound could affect multiple pathways .
Pharmacokinetics
The compound has a molecular weight of 204.19 , which is within the range generally favorable for oral bioavailability. Its calculated LogP of 2.38 suggests moderate lipophilicity, which could influence its absorption and distribution. The compound also has five hydrogen bond acceptors and one hydrogen bond donor , which could impact its solubility and permeability.
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, and anti-viral effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by the recommended storage conditions of -20°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-methyl-1,2,4-oxadiazole-3-methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Nitrogen-containing heterocycles.
Substitution: Various substituted benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar structure but lacks the methoxy group.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Positional isomer with the oxadiazole ring attached at a different position on the benzoic acid.
Uniqueness
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its solubility and bioavailability compared to similar compounds .
Properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHJYGQUXFIJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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